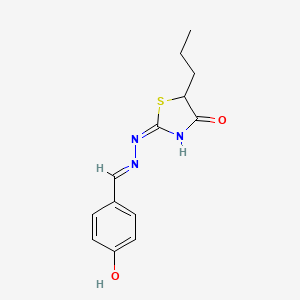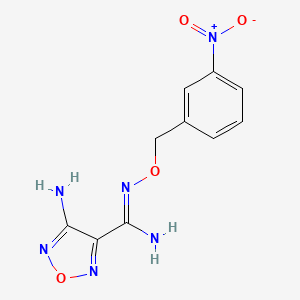
4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that features a thiazolidine ring, a hydrazone group, and a hydroxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone typically involves the reaction of 4-hydroxybenzaldehyde with a thiazolidine derivative under specific conditions. One common method includes the use of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of green chemistry, including atom economy and cleaner reaction profiles, are often employed to enhance the yield, purity, and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions often involve the replacement of functional groups on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxo derivatives, while reduction can yield hydrazine derivatives .
Scientific Research Applications
4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the design of dye-sensitized solar cells and other advanced materials
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydrazone group play crucial roles in its biological activity, often interacting with enzymes and receptors to exert antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 4-Hydroxybenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Uniqueness
What sets 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15N3O2S/c1-2-3-11-12(18)15-13(19-11)16-14-8-9-4-6-10(17)7-5-9/h4-8,11,17H,2-3H2,1H3,(H,15,16,18)/b14-8+ |
InChI Key |
GDPVEXQDYWQKRY-RIYZIHGNSA-N |
Isomeric SMILES |
CCCC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 |
Canonical SMILES |
CCCC1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2,4-dimethoxyphenyl)(8-hydroxy-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B15284687.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15284689.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15284700.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B15284708.png)
![7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15284715.png)

![1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15284722.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15284734.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15284735.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)
![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)

